

SMCypI C31 R1 R2 R3 functional region chemical modifications

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Compound Focus: SMCypI C31

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Chemical Modifications of SMCypI C31

The search results indicate that chemical modifications were made to three functional regions of the parent **SMCypI C31** to improve its potency. The table below summarizes the functions of these regions [1].

Functional Region	Description of Role
R1	Binds to the S1 pocket (the catalytic site of the PPIase domain).
R2	Binds to the S2' "gatekeeper" pocket (a pocket whose functional role was noted as unknown in the study).
R3	Interacts with residues located <i>between</i> the S1 and S2 pockets.

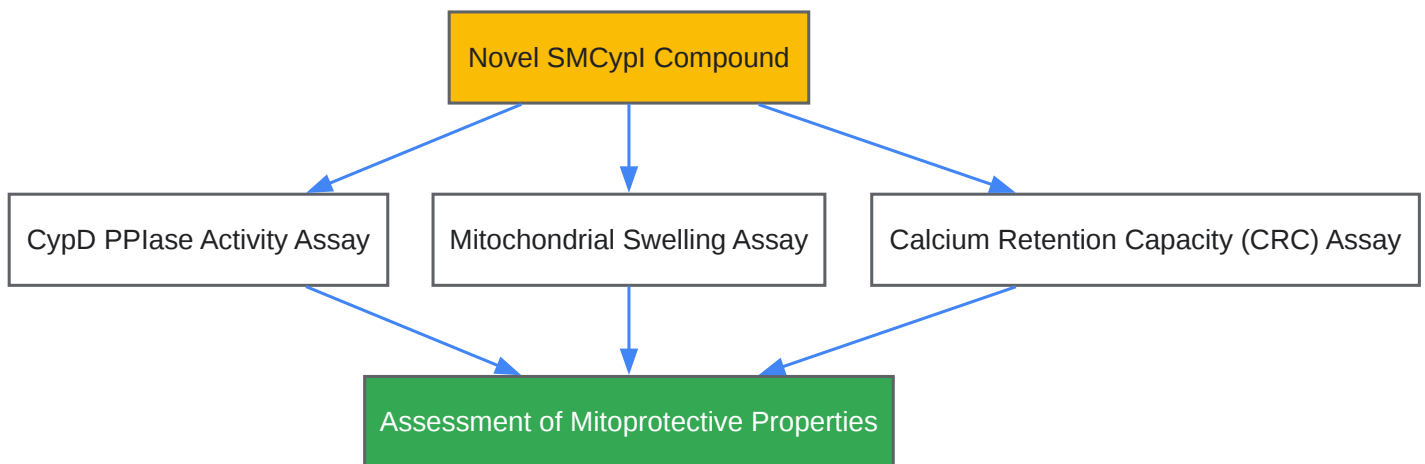
The goal of modifying these regions was to generate a library of compounds with enhanced CypD inhibitory and mitoprotective properties. From this effort, the diastereoisomer **C105SR** was identified as a lead compound due to its superior performance in both *in vitro* and *in vivo* models of hepatic ischemia-reperfusion injury (IRI) [1].

Experimental Protocols & Workflows

For researchers looking to evaluate novel SMCypI compounds, here are the core methodologies used to characterize C105SR and its analogs.

In Vitro Mechanistic Assays

This workflow is used to evaluate the direct biological activity of compounds on mitochondrial function.



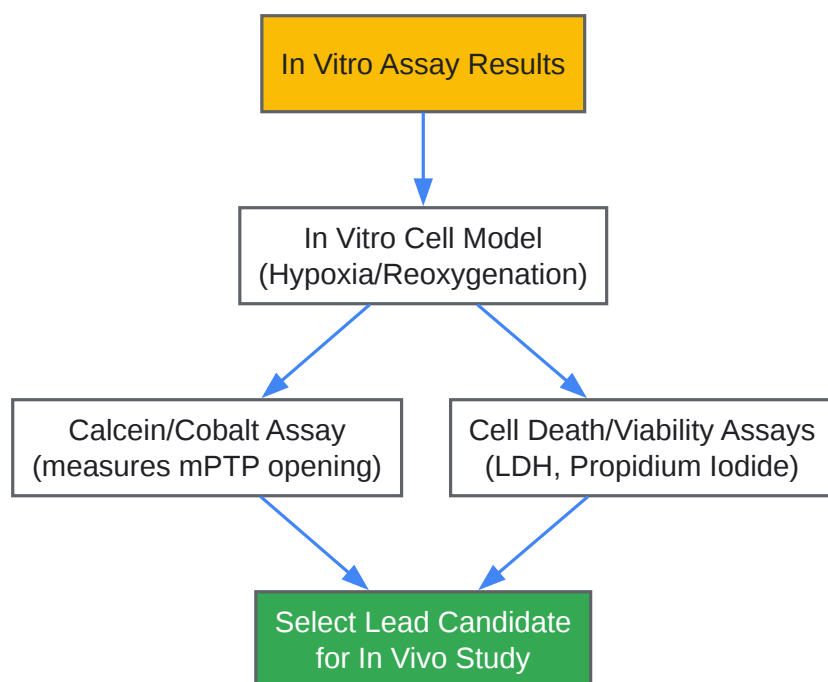
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Key Method Details:

- **CypD PPIase Inhibition:** The peptidyl-prolyl *cis-trans* isomerase (PPIase) activity of cyclophilin D is measured using a standard chymotrypsin-coupled assay. The IC_{50} value is calculated from dose-response curves [1] [2].
- **Mitoprotective Properties:** The ability of the compound to inhibit mPTP opening is assessed directly on isolated liver mitochondria.
 - **Mitochondrial Swelling:** Measured as a change in light scattering.
 - **Calcium Retention Capacity (CRC):** The amount of calcium required to trigger mPTP opening is measured; a higher CRC indicates a more potent inhibitor [1].

Cellular Efficacy & Selection Workflow

This workflow helps determine if the compounds are effective in a cellular model of disease.



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Key Method Details:

- **Cellular mPTP Opening:** Measured in cells subjected to hypoxia/reoxygenation using a **calcein/cobalt quenching assay** [1].
- **Cell Death/Viability:** Assessed using multiple standard methods:
 - **Lactate Dehydrogenase (LDH) Release:** A marker of necrotic cell death.
 - **Propidium Iodide Staining:** Indicates loss of cell membrane integrity.
 - **Cell Viability Assays:** e.g., MTT or similar metabolic assays [1].

Technical Support FAQs

Q1: What makes C105SR a superior candidate compared to earlier inhibitors like Cyclosporin A?
C105SR is a **non-peptidic, small-molecule inhibitor** designed to avoid the **immunosuppressive properties** of macrocyclic inhibitors like Cyclosporin A (CsA) and Alisporivir. The study reported that its diastereoisomers exhibited **mitoprotective properties superior** to those of CsA and Alisporivir in experimental models [1].

Q2: Beyond hepatic IRI, are there other potential applications for SMCypIs like C105SR? Yes, targeting host cyclophilins is a promising broad-spectrum antiviral strategy. Separate research has identified

other nonpeptidic SMCypIs (e.g., F83233) with **antiviral activity against feline and porcine α -coronaviruses** [2]. This suggests the SMCypI platform could be developed for both anti-cell-death and antiviral applications.

Q3: What was the key strategic approach for the chemical optimization of C31? The strategy was a **structure-based design** focusing on systematically modifying three distinct functional regions (R1, R2, R3) that interact with different parts of the CypD protein's binding pocket, rather than making random changes to the molecule [1].

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References

1. The novel cyclophilin inhibitor C105SR reduces hepatic... [pmc.ncbi.nlm.nih.gov]
2. Identification and characterization of a nonpeptidic cyclophilin ligand... [veterinaryresearch.biomedcentral.com]

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